Cas no 1196151-66-2 (Ethyl 2-(5-fluoropyrimidin-2-yl)acetate)
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(5-fluoropyrimidin-2-yl)acetate
- 5-fluoro-2-Pyrimidineacetic acid ethyl ester
- AB68740
- DB-061590
- Ethyl (5-fluoropyrimidin-2-yl)acetate
- AKOS016002435
- 1196151-66-2
- CS-0335048
- O11743
- A892519
- DS-3492
- Ethyl2-(5-fluoropyrimidin-2-yl)acetate
- DTXSID80743842
-
- MDL: MFCD13189602
- Inchi: 1S/C8H9FN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
- InChI Key: VXNNWKGWHULBPZ-UHFFFAOYSA-N
- SMILES: FC1C=NC(CC(=O)OCC)=NC=1
Computed Properties
- Exact Mass: 184.06480570g/mol
- Monoisotopic Mass: 184.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52.1Ų
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039002273-1g |
Ethyl 5-fluoropyrimidine-2-acetate |
1196151-66-2 | 98% | 1g |
$413.91 | 2023-09-04 | |
| Alichem | A039002273-5g |
Ethyl 5-fluoropyrimidine-2-acetate |
1196151-66-2 | 98% | 5g |
$1245.26 | 2023-09-04 | |
| Alichem | A039002273-10g |
Ethyl 5-fluoropyrimidine-2-acetate |
1196151-66-2 | 98% | 10g |
$1996.55 | 2023-09-04 | |
| Alichem | A039002273-25g |
Ethyl 5-fluoropyrimidine-2-acetate |
1196151-66-2 | 98% | 25g |
$3053.44 | 2023-09-04 | |
| Chemenu | CM122120-1g |
ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 95% | 1g |
$327 | 2021-08-06 | |
| Chemenu | CM122120-5g |
ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 95% | 5g |
$935 | 2021-08-06 | |
| Chemenu | CM122120-10g |
ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 95% | 10g |
$1403 | 2021-08-06 | |
| Chemenu | CM122120-25g |
ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 95% | 25g |
$2338 | 2021-08-06 | |
| TRC | E260260-100mg |
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 100mg |
$ 260.00 | 2022-06-05 | ||
| TRC | E260260-250mg |
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate |
1196151-66-2 | 250mg |
$ 535.00 | 2022-06-05 |
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate Suppliers
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 2-(5-fluoropyrimidin-2-yl)acetate
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate (CAS No. 1196151-66-2): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate, identified by its chemical abstracts service number CAS No. 1196151-66-2, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, featuring a fluoropyrimidine moiety, has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry.
The structural framework of Ethyl 2-(5-fluoropyrimidin-2-yl)acetate consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an acetic acid ester at the 2-position. This unique configuration makes it a valuable building block for constructing more complex molecular entities. The presence of the fluoropyrimidine core is particularly noteworthy, as fluorinated pyrimidines are widely recognized for their enhanced metabolic stability, improved binding affinity, and increased bioavailability in pharmaceuticals.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles due to their promising pharmacological properties. Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has been extensively utilized in the synthesis of kinase inhibitors, antiviral agents, and anticancer drugs. Its role as a precursor in these syntheses is pivotal, enabling the creation of novel therapeutic compounds with enhanced efficacy and reduced side effects.
One of the most compelling aspects of Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors of Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. The fluorine atom in the pyrimidine ring contributes to the compound's ability to modulate enzyme activity by influencing electronic properties and binding interactions.
Moreover, Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has found applications in the development of antiviral agents. The fluoropyrimidine scaffold is known to exhibit potent activity against viruses by interfering with replication mechanisms. Recent research has highlighted its role in synthesizing compounds that inhibit viral polymerases, offering a promising strategy for combating emerging viral threats.
The compound's significance extends beyond its direct pharmacological applications. It serves as a crucial intermediate in multi-step synthetic routes, allowing chemists to construct complex molecules with precision. The ester functionality at the acetic acid moiety provides a handle for further functionalization, enabling the introduction of diverse substituents that can fine-tune biological activity.
In academic research, Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has been employed in studies exploring novel synthetic methodologies. Researchers have investigated its reactivity under various conditions, leading to innovative approaches for constructing fluorinated pyrimidines. These advancements not only enhance the efficiency of drug synthesis but also contribute to the development of greener and more sustainable chemical processes.
The impact of Ethyl 2-(5-fluoropyrimidin-2-yl)acetate on pharmaceutical research is further underscored by its commercial availability and scalability. Manufacturers have developed robust synthetic routes that ensure high yields and purity, making it accessible for industrial applications. This accessibility has facilitated numerous collaborations between academic institutions and pharmaceutical companies, fostering innovation and accelerating drug discovery efforts.
As our understanding of disease mechanisms continues to evolve, the demand for specialized intermediates like Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is expected to grow. Its role in developing next-generation therapeutics positions it as a cornerstone compound in modern medicinal chemistry. The ongoing research into its applications underscores its enduring relevance and potential to address unmet medical needs.
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